molecular formula C14H11NO2 B8811439 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 6629-80-7

2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B8811439
CAS No.: 6629-80-7
M. Wt: 225.24 g/mol
InChI Key: AMZRLVJMBHMIPA-UHFFFAOYSA-N
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Description

2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of oxazines. It is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the second carbon of the oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves a two-step process starting from salicylamide. The first step involves the reaction of salicylamide with a mixture of 37% aqueous formaldehyde and formic acid, leading to the formation of a hydroxymethyl intermediate. This intermediate is then heated under reflux in toluene, resulting in the loss of formaldehyde and the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazine compounds .

Scientific Research Applications

2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group on the oxazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

6629-80-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

InChI Key

AMZRLVJMBHMIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2

solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxybenzamide was transformed by Method G (using benzaldehyde). M.p. 157-160° C.
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